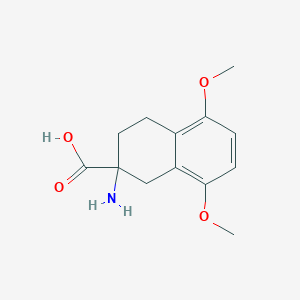

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Vue d'ensemble

Description

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C13H17NO4. This compound is characterized by its tetrahydronaphthalene core, which is substituted with amino, methoxy, and carboxylic acid functional groups. It is a white to gray or yellow solid at room temperature and has a molecular weight of 251.28 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of amino and methoxy groups through substitution reactions. The carboxylic acid group is then introduced via oxidation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps, such as recrystallization and chromatography, to ensure the final product meets quality standards .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Neuropharmacological Applications

This compound has been studied as an analogue of dopamine and rotigotine, which are known for their roles in treating Parkinson’s disease and other neurological disorders. Research indicates that derivatives of this compound exhibit dopaminergic activity, potentially offering therapeutic benefits for conditions associated with dopamine deficiency .

Case Study: Synthesis and Evaluation

A study conducted on the synthesis of 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid demonstrated its efficacy as a dopamine receptor agonist. In vitro assays showed that this compound activates dopamine receptors effectively, suggesting its potential as a treatment for Parkinson's disease .

Organic Synthesis

2.1 Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of more complex molecules with diverse biological activities.

Data Table: Chemical Modifications and Their Products

| Modification Type | Resulting Compound | Application Area |

|---|---|---|

| Methylation | Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | Drug Development |

| Acylation | Acyl derivatives | Anti-inflammatory agents |

| Halogenation | Halogenated derivatives | Antimicrobial agents |

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of this compound. The compound has shown potential in scavenging free radicals, which can contribute to cellular damage and various diseases.

Case Study: Antioxidant Activity Assessment

In an experimental setup assessing the antioxidant capacity of this compound against common free radicals (e.g., DPPH and ABTS), it was found to exhibit significant scavenging activity comparable to established antioxidants . This suggests its potential application in nutraceuticals aimed at promoting health through oxidative stress reduction.

Research and Development Trends

4.1 Ongoing Research Initiatives

Current research initiatives are focused on exploring the full therapeutic potential of this compound across various biological systems. Investigations are being conducted into its effects on sigma receptors, which are implicated in several neuropsychiatric disorders .

4.2 Future Directions

Future studies may explore:

- The development of targeted drug delivery systems incorporating this compound.

- Long-term safety evaluations in clinical settings.

- The exploration of synergistic effects when combined with other pharmacologically active compounds.

Mécanisme D'action

The mechanism by which 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other tetrahydronaphthalene derivatives with different substituents, such as:

- 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene

- 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

- 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-3-carboxylic acid .

Uniqueness

What sets 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Activité Biologique

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 99907-84-3) is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

- Density : Approximately 1.164 g/cm³

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its neuroprotective and anticonvulsant properties.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective effects through various mechanisms:

- Antioxidant Activity : The compound has shown the ability to scavenge free radicals and reduce oxidative stress in neuronal cells.

- Modulation of Neurotransmitter Systems : It influences neurotransmitter systems such as GABAergic and glutamatergic pathways, which are crucial in seizure modulation.

Anticonvulsant Properties

A study focusing on phenylpropanoid derivatives highlighted the potential of compounds similar to this compound in treating epilepsy. The compound demonstrated significant binding affinity to GABA receptors and NMDA receptors, suggesting its role as a multi-target agent against seizures .

Study 1: Antiepileptic Activity

A recent investigation employed molecular docking studies to evaluate the binding interactions of 2-amino derivatives with key receptors involved in epilepsy management. The results indicated a favorable interaction with GABAA and AMPA receptors, supporting its potential as an antiepileptic agent .

| Compound | Target Receptor | Binding Energy (kcal/mol) | Remarks |

|---|---|---|---|

| 2-Amino-5,8-dimethoxy... | GABAA | -9.5 | Strong binding affinity |

| 2-Amino-5,8-dimethoxy... | AMPA | -8.7 | Moderate binding affinity |

Study 2: Pharmacokinetic Profile

Another study assessed the pharmacokinetic properties of the compound using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. The findings suggested that it adheres to Lipinski's rule of five, indicating good bioavailability and low toxicity .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Excitatory Neurotransmission : By modulating NMDA receptor activity.

- Enhancement of Inhibitory Neurotransmission : Through GABAA receptor activation.

- Reduction of Calcium Ion Influx : Mitigating excitotoxicity associated with neuronal damage.

Propriétés

IUPAC Name |

2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-10-3-4-11(18-2)9-7-13(14,12(15)16)6-5-8(9)10/h3-4H,5-7,14H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFFDKYNFVUNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50525894 | |

| Record name | 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99907-84-3 | |

| Record name | 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.